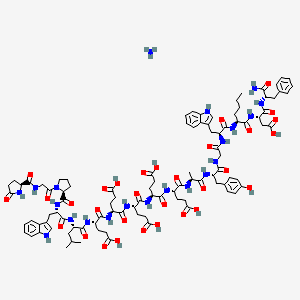![molecular formula C7H8KNO6-2 B12712104 potassium;3-[bis(carboxylatomethyl)amino]propanoate CAS No. 143843-76-9](/img/structure/B12712104.png)
potassium;3-[bis(carboxylatomethyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3-[bis(carboxylatomethyl)amino]propanoate, also known by its IUPAC name trisodium 2-[bis(carboxylatomethyl)amino]propanoate, is a chemical compound with the molecular formula C7H8NNa3O6 . This compound is a trisodium salt of a bis(carboxylatomethyl)amino derivative of propanoic acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-[bis(carboxylatomethyl)amino]propanoate typically involves the reaction of alanine with formaldehyde and sodium cyanide, followed by hydrolysis and neutralization with potassium hydroxide . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium;3-[bis(carboxylatomethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Potassium;3-[bis(carboxylatomethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of potassium;3-[bis(carboxylatomethyl)amino]propanoate involves its ability to chelate metal ions. This chelation process stabilizes metal ions in solution, preventing them from participating in unwanted side reactions. The compound interacts with molecular targets such as enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Trisodium 2-[bis(carboxylatomethyl)amino]propanoate: A similar compound with sodium instead of potassium.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with similar applications.
Nitrilotriacetic acid (NTA): A compound with comparable chelating properties.
Uniqueness
Potassium;3-[bis(carboxylatomethyl)amino]propanoate is unique due to its specific chelating properties and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where metal ion stabilization is crucial .
Properties
CAS No. |
143843-76-9 |
|---|---|
Molecular Formula |
C7H8KNO6-2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
potassium;3-[bis(carboxylatomethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.K/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);/q;+1/p-3 |
InChI Key |
PRHBTQJINOPOQF-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)













